
1-Methyl-1H-indazole-5-sulfonyl chloride
Overview
Description
1-Methyl-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-methyl-1H-indazole. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the indazole ring or the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Result from reactions with alcohols or thiols.
Reduced Derivatives: Sulfonyl hydrides or sulfonyl amines from reduction reactions.
Scientific Research Applications
1-Methyl-1H-indazole-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
1-Methyl-1H-indazole-5-sulfonamide: A derivative formed by the reaction of 1-methyl-1H-indazole-5-sulfonyl chloride with ammonia or primary amines.
1-Methyl-1H-indazole-5-sulfonic acid: Obtained through the hydrolysis of the sulfonyl chloride group.
1-Methyl-1H-indazole-5-sulfonate esters: Formed by the reaction with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as a sulfonylating agent makes it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Biological Activity
1-Methyl-1H-indazole-5-sulfonyl chloride is a sulfonamide compound notable for its biological activity, particularly in antibacterial and antifungal applications. This article delves into its synthesis, biological mechanisms, and potential therapeutic uses, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈ClN₃O₂S. Its structure features a sulfonyl chloride group that enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions. The compound's unique methyl substitution at the 1-position of the indazole ring is critical for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₉H₈ClN₃O₂S |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Reactivity | High due to sulfonyl chloride group |
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It acts by inhibiting specific enzymes involved in bacterial cell wall synthesis, making it a potential candidate for new antibiotic formulations. The compound has shown activity against various strains of bacteria and fungi, suggesting its utility in treating infections that are resistant to conventional therapies.
The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, which allows it to interact with nucleophiles in biological systems. This interaction can lead to the inhibition of key metabolic pathways in pathogens, contributing to its antibacterial and antifungal effects.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- In Vitro Studies : In a study assessing its antibacterial activity, the compound demonstrated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- MAPK1 Inhibition : Recent research highlighted its potential as a MAPK1 inhibitor, indicating possible applications in cancer treatment. Molecular docking studies revealed strong binding affinity to MAPK1, suggesting that this compound could serve as a lead structure for developing anti-cancer drugs .
- Comparative Studies : Comparative analysis with structurally similar compounds showed that variations in the sulfonamide position significantly affect biological activity. For instance, compounds like 1-methyl-1H-indazole-3-sulfonyl chloride exhibited different reactivity profiles and biological activities due to their structural differences.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Sulfonylation Reaction : One common method involves reacting 1-methyl-1H-indazole with chlorosulfonic acid, yielding high purity and yield.
Properties
IUPAC Name |
1-methylindazole-5-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVGNMDRXLULKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655217 | |
Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097730-93-2 | |
Record name | 1-Methyl-1H-indazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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